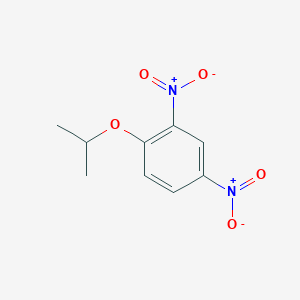

2,4-Dinitro-1-(propan-2-yloxy)benzene

Description

Structure

3D Structure

Properties

CAS No. |

10242-16-7 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

2,4-dinitro-1-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H10N2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |

InChI Key |

NIRCWCOZBNPIEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 2,4 Dinitro 1 Propan 2 Yloxy Benzene

Regioselective Synthesis Pathways

The regioselectivity in the synthesis of 2,4-Dinitro-1-(propan-2-yloxy)benzene is inherently controlled by the activating effect of the nitro groups. These groups, positioned at the ortho and para positions relative to the leaving group, stabilize the negatively charged intermediate, thereby directing the incoming nucleophile to the C1 position.

Nucleophilic Aromatic Substitution Approaches on Dinitro-substituted Arenes

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the aromatic ring, which is rendered electron-deficient by the two nitro groups, is attacked by a nucleophile. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final ether product.

The reaction of 2,4-dinitrochlorobenzene with a hydroxide (B78521) source, for instance, proceeds via an addition-elimination nucleophilic aromatic substitution mechanism to form 2,4-dinitrophenol (B41442). chegg.combrainly.comchegg.com A similar pathway is followed when an alkoxide is used as the nucleophile. The presence of strong electron-withdrawing groups at the ortho and para positions to a halogen substituent makes the aryl halide susceptible to nucleophilic attack. quora.com

Alkoxylation and Ether Formation Reactions

The specific reaction for the synthesis of this compound is a type of alkoxylation, where an isopropoxy group is introduced onto the dinitrophenyl scaffold. This is a direct application of the Williamson ether synthesis principles to an aromatic system. scientificupdate.com The reaction involves the treatment of a suitable 2,4-dinitro-substituted benzene (B151609) derivative with an isopropoxide source.

The general scheme for this reaction can be represented as follows:

O2N-C6H3(NO2)-X + (CH3)2CHO-Na+ → O2N-C6H3(NO2)-OCH(CH3)2 + NaX

Where X is a suitable leaving group, typically a halogen.

Precursor Chemistry and Derivatization Routes

Utilization of Halogenated Dinitrobenzene Precursors

Halogenated 2,4-dinitrobenzenes are the most common precursors for the synthesis of this compound. Among these, 2,4-dinitrochlorobenzene is a widely used and commercially available starting material. orgsyn.org Other halogenated precursors such as 2,4-dinitrofluorobenzene, 2,4-dinitrobromobenzene, and 2,4-dinitroiodobenzene (B1211448) can also be employed.

The reactivity of these precursors is dependent on the nature of the halogen leaving group. Generally, in nucleophilic aromatic substitution reactions, the rate of reaction follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. However, steric factors can also influence the reactivity. researchgate.net The comparative reactivity of 1-halogeno-2,4-dinitrobenzenes has been a subject of quantitative studies. researchgate.net

| Precursor | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,4-Dinitrofluorobenzene | 186.10 | 25-28 |

| 2,4-Dinitrochlorobenzene | 202.55 | 51-54 |

| 2,4-Dinitrobromobenzene | 247.00 | 70-73 |

| 2,4-Dinitroiodobenzene | 294.00 | 88-90 |

Isopropanol-based Reactant Considerations

Isopropanol (B130326) serves as the source of the isopropoxy nucleophile. For the reaction to proceed, isopropanol must be deprotonated to form the much more nucleophilic isopropoxide anion. This is typically achieved by reacting isopropanol with a strong base, such as sodium hydride or sodium metal, to generate sodium isopropoxide. The in-situ generation of the alkoxide is a common practice.

Alternatively, the reaction can be carried out using isopropanol in the presence of a base like sodium hydroxide. However, this can lead to the formation of 2,4-dinitrophenol as a significant byproduct due to the presence of hydroxide ions. google.com Therefore, the use of a pre-formed alkoxide or the careful selection of the base is crucial to maximize the yield of the desired ether.

Catalyst Systems and Reaction Optimization

While the reaction between a highly activated substrate like 2,4-dinitrochlorobenzene and a strong nucleophile such as sodium isopropoxide can proceed without a catalyst, the efficiency of the synthesis can be enhanced through careful optimization of reaction conditions and, in some cases, the use of a catalyst.

Optimization of reaction conditions involves several factors:

Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. researchgate.net In some patented processes for similar 2,4-dinitrophenyl ethers, non-polar, inert solvents have also been employed. google.com

Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired side products. The synthesis of related 2,4-dinitrophenyl ethers has been reported at temperatures ranging from -25°C to 100°C, depending on the specific reactants and solvent system. chegg.comgoogle.com

Base: As mentioned earlier, the choice and stoichiometry of the base are crucial for generating the alkoxide and minimizing side reactions. An excess of the alkoxide is often used to ensure complete conversion of the starting material.

Catalyst: In some cases, phase-transfer catalysts can be employed to facilitate the reaction, especially when dealing with a two-phase system (e.g., a solid base and an organic solvent). These catalysts, such as quaternary ammonium (B1175870) salts, help to transport the anionic nucleophile into the organic phase where the reaction occurs.

A study on the synthesis of 2,4-dinitroanisole (B92663), a related compound, highlights the importance of optimizing the base and solvent system to improve reaction selectivity and reduce the formation of 2,4-dinitrophenol. google.com Similar optimization strategies would be applicable to the synthesis of this compound.

| Parameter | Typical Conditions/Considerations |

| Solvent | Aprotic polar (DMF, DMSO) or non-polar inert (Toluene) |

| Temperature | -25°C to 100°C |

| Base | Sodium Hydride, Sodium Metal, Sodium Hydroxide |

| Reactant Ratio | Molar excess of isopropoxide is often used |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) may be beneficial in certain systems |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound, a nitroaromatic ether, traditionally relies on nucleophilic aromatic substitution (SNAr) reactions, such as the Williamson ether synthesis. nih.govmasterorganicchemistry.com These classic methods often involve the use of hazardous solvents, high temperatures, and produce significant waste, prompting the exploration of more sustainable and environmentally benign alternatives. Modern synthetic strategies are increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact by improving energy efficiency, utilizing safer chemicals, and minimizing waste generation. Key advancements in this area include the adoption of microwave-assisted synthesis, the use of alternative solvent systems, and the development of catalyst-free reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting green chemistry in the synthesis of aryl ethers. nih.gov Unlike conventional heating methods that transfer energy indirectly, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govorganic-chemistry.org This technique offers several distinct advantages over traditional protocols, including dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. researchgate.netresearchgate.net

For the synthesis of nonsymmetrical aryl ethers, similar in structure to this compound, microwave-assisted methods have been developed that are both catalyst-free and ligand-free. organic-chemistry.orgresearchgate.net These reactions can often be completed in minutes as opposed to the hours required for conventional heating. For instance, the coupling of various nitroarenes and phenols has been achieved in 8-11 minutes with high yields (up to 92%) using microwave irradiation, demonstrating a significant improvement in efficiency and a reduction in chemical waste. organic-chemistry.org The efficiency of MAOS is particularly notable in nitration reactions as well, a key step in producing the dinitrobenzene precursor, where it can lead to high yields in as little as one minute. researchgate.net

| Method | Typical Reaction Time | Energy Input | Key Advantages |

| Conventional Heating | Several hours | High, inefficient heat transfer | Established, widely understood |

| Microwave-Assisted Synthesis (MAOS) | 8-12 minutes organic-chemistry.orgresearchgate.net | Low, direct dielectric heating nih.gov | Rapid reaction rates, higher yields, reduced byproducts, energy efficient researchgate.net |

This table provides a comparative overview of conventional heating versus microwave-assisted synthesis for reactions analogous to the formation of this compound.

Advanced Solvent and Catalyst Systems

The choice of solvent and catalyst is critical to the environmental footprint of a chemical synthesis. Traditional syntheses of dinitrophenyl ethers often use polar organic solvents and may require strong acids or metal catalysts. google.com Green chemistry principles encourage the use of less hazardous solvents and the elimination of catalysts where possible.

Research into the synthesis of aryl ethers has identified dimethyl sulfoxide (DMSO) as an effective solvent that, when paired with a mild base like potassium carbonate (K₂CO₃), facilitates high-yield, catalyst-free reactions. organic-chemistry.orgresearchgate.net This system avoids the need for corrosive reagents and heavy metal catalysts, such as copper used in Ullmann-type reactions, simplifying product purification and reducing toxic waste streams. organic-chemistry.org

Furthermore, the use of ionic liquids as a reaction medium for SNAr reactions has been investigated. researchgate.net Ionic liquids can influence reaction rates and offer a recyclable alternative to volatile organic solvents. While their application can be complex, they represent a promising avenue for greener chemical processing. Another approach involves using solid supports, such as silica (B1680970) gel, impregnated with nitrating agents like inorganic nitrates. researchgate.net This method avoids the use of excess corrosive acids, which are a major source of environmental concern in conventional nitration processes. researchgate.net

Process Intensification and Atom Economy

The fundamental reaction for creating this compound is a substitution, which generally has good atom economy. The primary byproduct is a salt (e.g., sodium chloride or potassium chloride), which is significantly less hazardous than the byproducts of many other reaction types. By optimizing reaction conditions to achieve high conversion and selectivity, as demonstrated in catalyst-free and microwave-assisted methods, the generation of waste from side reactions is minimized, further aligning the synthesis with green chemistry goals. organic-chemistry.orgresearchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | High-yield, catalyst-free methods minimize byproduct formation. organic-chemistry.orgresearchgate.net |

| Atom Economy | SNAr reaction mechanism inherently possesses good atom economy. |

| Less Hazardous Chemical Syntheses | Use of mild bases like K₂CO₃ instead of strong acids; avoidance of toxic metal catalysts. organic-chemistry.orggoogle.com |

| Safer Solvents and Auxiliaries | Use of DMSO or ionic liquids as alternatives to more hazardous solvents. organic-chemistry.orgresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted synthesis drastically reduces reaction time and energy consumption. nih.gov |

| Use of Renewable Feedstocks | (Currently limited) Focus is on improving the efficiency of processes using existing petrochemical feedstocks. |

| Reduce Derivatives | One-pot procedures and catalyst-free systems reduce the need for protecting groups. |

| Catalysis | Shift from stoichiometric reagents to catalyst-free or highly efficient catalytic systems. organic-chemistry.org |

This table summarizes the application of key green chemistry principles to the synthesis of this compound and related compounds.

Sophisticated Spectroscopic Characterization of 2,4 Dinitro 1 Propan 2 Yloxy Benzene

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of 2,4-Dinitro-1-(propan-2-yloxy)benzene. The vibrational modes of the molecule are sensitive to the specific bonds and their arrangements.

The FT-IR and FT-Raman spectra of this compound are expected to be dominated by vibrations associated with the dinitrophenyl and propan-2-yloxy moieties. Key characteristic vibrational frequencies can be assigned to specific functional groups within the molecule.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1520 |

| NO₂ (Nitro) | Symmetric Stretching | 1350 - 1320 |

| C-O-C (Ether) | Asymmetric Stretching | 1260 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1070 - 1020 |

| C-N | Stretching | 860 - 820 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

The presence of the strong electron-withdrawing nitro groups significantly influences the electronic distribution within the benzene (B151609) ring, which in turn affects the vibrational frequencies of the aromatic C-H and C=C bonds. The FT-Raman spectrum is expected to be particularly useful for observing the symmetric vibrations of the nitro groups and the skeletal vibrations of the benzene ring, which often give rise to strong Raman scattering.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would show a characteristic splitting pattern for the three protons on the dinitrophenyl ring. The proton ortho to the alkoxy group and meta to a nitro group (H-6) would appear as a doublet. The proton meta to the alkoxy group and between two nitro groups (H-3) would appear as a doublet of doublets. The proton ortho to a nitro group and meta to the alkoxy group (H-5) would also appear as a doublet of doublets. The isopropyl group would show a septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro groups and the electron-donating propan-2-yloxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| C1 | - | ~155 |

| C2 | - | ~141 |

| C3 | ~8.6 (d) | ~122 |

| C4 | - | ~140 |

| C5 | ~7.4 (dd) | ~118 |

| C6 | ~7.2 (d) | ~116 |

| C7 (CH) | ~4.8 (septet) | ~72 |

| C8, C9 (CH₃) | ~1.4 (d) | ~22 |

Note: These are predicted values and may vary slightly in experimental conditions.

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 2,4-dinitrophenyl ether chromophore in this compound is expected to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. The presence of the nitro groups, which are powerful auxochromes and chromophores, leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The principal electronic transitions are expected to be π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ether groups. The intense absorption bands are typically due to the π → π* transitions, while the n → π* transitions are generally weaker. For similar compounds like 1-ethoxy-2,4-dinitrobenzene, characteristic absorption maxima are observed.

Expected UV-Vis Absorption Maxima for this compound:

| Transition | Expected λmax (nm) |

| π → π | ~230 |

| π → π | ~300 |

| n → π* | ~360 |

Note: The solvent can significantly influence the position and intensity of the absorption bands.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₂O₅), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

The expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways would likely involve the loss of the nitro groups (NO₂), the isopropyl group, and cleavage of the ether bond.

Solid-State Structural Analysis via X-ray Diffraction

For 2,4-Dinitro-1-phenoxybenzene, the crystal structure reveals that the dinitrophenyl ring and the phenoxy ring are nearly orthogonal to each other. nih.govresearchgate.netnih.gov This perpendicular arrangement is a common feature in related diaryl ethers and is influenced by steric hindrance between the ortho substituents. It is highly probable that this compound would adopt a similar conformation in the solid state, with the plane of the dinitrophenyl ring being roughly perpendicular to the C-O-C plane of the ether linkage. The crystal packing would be governed by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

Theoretical and Computational Chemistry Insights into 2,4 Dinitro 1 Propan 2 Yloxy Benzene

Non-Linear Optical (NLO) Property Prediction and Structure-NLO Relationships

Without dedicated studies on 2,4-Dinitro-1-(propan-2-yloxy)benzene, any attempt to provide the requested data would involve extrapolation from related but distinct molecules, which would not adhere to the strict requirement of focusing solely on the specified compound and maintaining scientific accuracy.

Solvent Effects and Environmental Impact on Electronic Properties

The surrounding solvent medium can significantly influence the electronic properties of a solute molecule like this compound. This interaction, often termed solvation, can alter the molecule's charge distribution, molecular orbital energies, and consequently its absorption spectrum. Computational chemistry provides powerful tools to investigate these solvent effects, offering a molecular-level understanding of how environmental polarity impacts the behavior of the compound.

Theoretical studies on molecules with similar structural motifs, such as nitro-substituted benzene (B151609) derivatives, have demonstrated that the polarity of the solvent plays a crucial role in their spectral properties. qu.edu.qa For instance, the presence of strong electron-withdrawing nitro groups on the benzene ring, combined with an electron-donating alkoxy group, can lead to significant intramolecular charge transfer (ICT) character in the electronic transitions. The extent of this charge transfer is sensitive to the solvent environment.

To computationally model these phenomena for this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method. iastate.edunih.gov This approach can predict the electronic absorption spectra of molecules in different environments. To account for the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used. qu.edu.qascirp.org In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. scirp.org This method allows for the calculation of the solute's electronic properties as influenced by the bulk properties of the solvent.

For this compound, it is anticipated that an increase in solvent polarity would lead to a stabilization of the excited state, especially if this state has a larger dipole moment than the ground state. This stabilization would result in a shift of the absorption maximum (λmax). Such a solvent-dependent shift in the absorption spectrum is known as solvatochromism. Nitro-substituted pyridocoumarins, for example, exhibit a characteristic band in the visible region that is dependent on the solvent's polarity. qu.edu.qa

The interaction between the solute and solvent is not limited to bulk electrostatic effects. Specific interactions, such as hydrogen bonding, can also play a significant role. Solvents with hydrogen-bonding capabilities could interact with the nitro groups of this compound, further influencing its electronic structure. qu.edu.qa

Detailed computational analyses would involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying polarities. Following this, TD-DFT calculations would be performed to predict the UV-Vis absorption spectra in each solvent. The results would likely show a trend in the λmax and oscillator strengths of the electronic transitions as a function of the solvent's dielectric constant and other properties.

An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the nature of the electronic transitions. For a molecule like this compound, the HOMO is expected to be localized more on the benzene ring and the propan-2-yloxy group, while the LUMO would likely be concentrated on the electron-withdrawing nitro groups. A transition from the HOMO to the LUMO would therefore correspond to an intramolecular charge transfer. The energies of these orbitals, and thus the HOMO-LUMO energy gap, would be modulated by the solvent. qu.edu.qa

The following table illustrates the hypothetical effect of different solvents on the primary absorption maximum (λmax) of this compound, based on trends observed for similar nitroaromatic compounds.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 340 |

| Toluene | 2.38 | 345 |

| Dichloromethane | 8.93 | 355 |

| Acetone | 20.7 | 362 |

| Acetonitrile (B52724) | 37.5 | 368 |

| Methanol | 32.7 | 375 |

| Water | 80.1 | 385 |

This table is illustrative and presents expected trends rather than experimental data.

From an environmental perspective, understanding the solvent effects on the electronic properties of this compound is important for predicting its fate and behavior in different environmental compartments. For example, its absorption of UV-Vis light in aqueous environments could be a factor in its photochemical degradation. The changes in its electronic properties in different media could also influence its interactions with biological molecules.

Advanced Reactivity and Mechanistic Investigations of 2,4 Dinitro 1 Propan 2 Yloxy Benzene

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring in 2,4-Dinitro-1-(propan-2-yloxy)benzene is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing nitro groups positioned ortho and para to the isopropoxy leaving group. libretexts.orgdoubtnut.com This electronic arrangement facilitates the attack of nucleophiles at the C1 position (the carbon atom bearing the isopropoxy group) and stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.orgmasterorganicchemistry.com

The generally accepted mechanism for this transformation is a two-step addition-elimination process. masterorganicchemistry.comresearchgate.net In the first step, the nucleophile adds to the electron-deficient C1 carbon, forming the resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. The second step involves the departure of the isopropoxide anion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the expulsion of the leaving group, depending on the specific nucleophile, leaving group, and solvent conditions. semanticscholar.orgmasterorganicchemistry.com A wide variety of nucleophiles can displace the isopropoxy group, including amines, alkoxides, hydroxide (B78521) ions, and thiols. For instance, reactions with amines like aniline (B41778) or morpholine (B109124) would yield N-substituted 2,4-dinitroanilines. youtube.comrsc.orgresearchgate.net

The regioselectivity of the reaction is strictly controlled, with nucleophilic attack occurring exclusively at the C1 position. The other positions on the ring are not sufficiently electrophilic, and attack at these sites would not benefit from the strong stabilizing effect of both nitro groups.

| Nucleophile (Nu-) | Product | Typical Solvent | Reference Reaction Type |

|---|---|---|---|

| Aniline (C6H5NH2) | N-(2,4-dinitrophenyl)aniline | Acetonitrile (B52724), DMSO, Toluene | Reaction with 2,4,6-trinitrophenyl ethers rsc.org |

| Hydrazine (B178648) (N2H4) | 2,4-Dinitrophenylhydrazine (B122626) | Methanol, DMSO, Acetonitrile | Reaction with 2,4-dinitrobenzene derivatives semanticscholar.orgresearchgate.net |

| Hydroxide (OH-) | 2,4-Dinitrophenol (B41442) | Aqueous media | Reaction with 2,4-dinitrochlorobenzene libretexts.org |

| Morpholine | 4-(2,4-Dinitrophenyl)morpholine | DMSO, Acetonitrile, Ethyl Acetate | Reaction with 2,4-dinitrophenyl phenyl ether rsc.org |

| Thiophenoxide (C6H5S-) | 2,4-Dinitrophenyl phenyl sulfide (B99878) | 80% Water - 20% DMSO | Reaction with 1-(4-nitrophenoxy)-2,4-dinitrobenzene researchgate.net |

Reduction Chemistry of Nitro Groups for Amine Derivatization

The nitro groups of this compound can be reduced to form amino groups, providing a pathway to various amine derivatives. The reduction can be controlled to achieve either selective mono-reduction or complete di-reduction.

A notable feature of dinitrophenyl ethers is the regioselective reduction of the nitro group positioned ortho to the alkoxy group. stackexchange.com This selective conversion is often accomplished using the Zinin reduction, which employs reagents such as sodium sulfide (Na₂S), sodium polysulfide (Na₂Sₓ), or ammonium (B1175870) sulfide ((NH₄)₂S) in an aqueous or alcoholic medium. stackexchange.comwikipedia.org For this compound, this method would preferentially yield 2-amino-4-nitro-1-(propan-2-yloxy)benzene.

Complete reduction of both nitro groups to form 2,4-diamino-1-(propan-2-yloxy)benzene can be achieved using more powerful reducing conditions. msu.edu Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comscispace.com

The choice of reducing agent is critical for achieving the desired level of reduction and for compatibility with other functional groups that may be present in the molecule. scispace.com

| Reagent/Conditions | Primary Product | Selectivity |

|---|---|---|

| Na2S or (NH4)2S (Zinin Reduction) | 2-Amino-4-nitro-1-(propan-2-yloxy)benzene | Selective reduction of the ortho-nitro group stackexchange.com |

| H2, Pd/C | 2,4-Diamino-1-(propan-2-yloxy)benzene | Complete reduction of both nitro groups wikipedia.org |

| Fe / HCl | 2,4-Diamino-1-(propan-2-yloxy)benzene | Complete reduction of both nitro groups youtube.com |

| Sn / HCl | 2,4-Diamino-1-(propan-2-yloxy)benzene | Complete reduction of both nitro groups scispace.com |

| Zn / NH4Cl | Mixture, can yield hydroxylamines wikipedia.orgscispace.com | Partial reduction |

Cleavage Reactions of the Isopropoxy Ether Linkage

The ether linkage in this compound can be cleaved under strong acidic conditions, a reaction characteristic of ethers. libretexts.org This process typically requires refluxing with concentrated hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI); hydrochloric acid (HCl) is generally ineffective. libretexts.org

The reaction proceeds via a nucleophilic substitution mechanism at the isopropyl group. The first step involves the protonation of the ether oxygen by the strong acid, converting the isopropoxy group into a good leaving group (isopropanol). masterorganicchemistry.commasterorganicchemistry.com

Following protonation, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the isopropyl group. Since the isopropyl group is secondary, the cleavage can proceed through either an SN1 or SN2 pathway, or a mixture of both, depending on the reaction conditions. libretexts.orglibretexts.org

SN2 Pathway: The halide ion attacks the less sterically hindered carbon of the protonated ether. In this case, it would be the isopropyl carbon, leading to the formation of 2,4-dinitrophenol and 2-halopropane. libretexts.org

SN1 Pathway: The protonated ether could dissociate to form 2,4-dinitrophenol and a secondary isopropyl carbocation, which is then rapidly attacked by the halide ion. libretexts.org

In either case, the products of the cleavage are 2,4-dinitrophenol and the corresponding isopropyl halide (2-bromopropane or 2-iodopropane). The strong C(aryl)-O bond is not cleaved due to the high energy required to form a phenyl cation. libretexts.org

Electrophilic Aromatic Substitution Reactivity in Deactivated Systems

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally difficult. The reactivity of a benzene ring towards electrophiles is governed by the electronic properties of its substituents. quora.com In this molecule, there are two powerful deactivating groups (the nitro groups) and one activating group (the isopropoxy group).

Deactivating Groups: The -NO₂ groups are strong electron-withdrawing groups, both by induction and resonance. They pull electron density from the ring, making it much less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comnumberanalytics.commasterorganicchemistry.com

Activating Group: The -O-iPr group is an electron-donating group through resonance (due to the lone pairs on the oxygen atom), which activates the ring. masterorganicchemistry.com

The cumulative effect of two strong deactivators overwhelmingly surpasses the effect of the single activator, rendering the ring highly deactivated. numberanalytics.com Standard EAS reactions like Friedel-Crafts alkylation or acylation are generally unsuccessful on such strongly deactivated systems. numberanalytics.com

If an EAS reaction were forced to occur under extremely harsh conditions, the position of substitution would be determined by the directing effects of the existing groups.

The isopropoxy group is an ortho, para-director.

The nitro groups are meta-directors.

Considering the positions on the ring:

Positions 2 and 4 are occupied.

Position 6 is ortho to the isopropoxy group and meta to the 2-nitro group.

Position 3 is meta to the isopropoxy group and ortho to the 2-nitro and meta to the 4-nitro group.

Position 5 is meta to the isopropoxy group and meta to the 2-nitro and ortho to the 4-nitro group.

The directing influences converge on position 6 as the most likely site for substitution, as it is the only position activated by the isopropoxy group and not directly deactivated by being ortho or para to a nitro group.

Radical Reactions and Pathways

Nitroaromatic compounds are well-known to participate in radical reactions, primarily through single-electron transfer (SET) processes. dtic.milnih.gov The high electron affinity of the dinitrophenyl system in this compound makes it susceptible to one-electron reduction to form a stable radical anion, [ArNO₂]•⁻. dtic.milnih.gov

This reduction can be initiated by various means, including:

Chemical Reductants: Certain flavoenzymes or chemical reducing agents can transfer a single electron to the nitroaromatic compound. nih.gov

Anionic Bases: Strong anionic bases can reduce nitroaromatics via a direct single electron transfer. chemrxiv.org

Photochemical Excitation: Photolysis of dinitrophenyl derivatives can lead to radical intermediates. nih.govrsc.org

Once formed, the nitro radical anion is a key intermediate in the stepwise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. dtic.mil The radical anion can also react with molecular oxygen in a process known as redox cycling, regenerating the parent nitroaromatic and producing a superoxide (B77818) radical (O₂•⁻). nih.gov

Furthermore, photochemical reactions of dinitrophenyl compounds can involve other radical pathways. For instance, irradiation can sometimes promote the transfer of an oxygen atom from the ortho-nitro group to a neighboring atom, potentially involving a nitrene-type intermediate. rsc.org

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles, which have been extensively studied for analogous 2,4-dinitrobenzene systems.

Kinetics of SNAr Reactions: The kinetics of SNAr reactions are often studied under pseudo-first-order conditions, with the nucleophile in large excess. semanticscholar.org The observed rate constant depends significantly on the nucleophile's concentration and nucleophilicity, the solvent, and the leaving group. semanticscholar.orgrsc.org Dipolar aprotic solvents like DMSO and acetonitrile are known to accelerate SNAr reactions by effectively solvating the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. semanticscholar.orgacsgcipr.org Kinetic studies, such as the construction of Brønsted-type plots (logarithm of the rate constant vs. pKa of the conjugate acid of the nucleophile), are powerful tools for elucidating the reaction mechanism and the nature of the transition state. researchgate.net For example, a large Brønsted coefficient (βnuc) suggests a significant development of charge in the transition state, indicating an advanced degree of bond formation between the nucleophile and the aromatic ring. researchgate.net

Thermodynamics of Transformations: From a thermodynamic standpoint, SNAr reactions on this substrate are favorable due to the strong stabilization of the Meisenheimer intermediate by the two nitro groups. This stabilization lowers the activation energy for the first step of the reaction. masterorganicchemistry.com

The reduction of the nitro groups is also thermodynamically favorable. Nitroaromatic compounds have positive one-electron reduction potentials (E¹), indicating a spontaneous tendency to accept an electron. dtic.mil The presence of two nitro groups makes the reduction potential of this compound even more positive compared to mononitrobenzene, facilitating its reduction under a variety of conditions. dtic.mil This thermodynamic favorability is the driving force for the diverse reduction chemistry observed for this class of compounds.

| Nucleophile | pKa (Conjugate Acid) | Second-Order Rate Constant (kNu, M-1s-1) |

|---|---|---|

| OH- | 15.74 | 0.00315 |

| N3- | 4.72 | 0.138 |

| C6H5S- | 6.50 | 12.3 |

| HOO- | 11.6 | 2.14 |

| 4-CN-C6H4O- | 7.95 | 0.000105 |

Applications of 2,4 Dinitro 1 Propan 2 Yloxy Benzene in Advanced Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

The primary application of the 2,4-dinitrophenyl scaffold is in the synthesis of heterocyclic compounds via nucleophilic aromatic substitution (SNAr). The carbon atom attached to the isopropoxy group in 2,4-Dinitro-1-(propan-2-yloxy)benzene is highly electrophilic and readily undergoes attack by nucleophiles. This reactivity is harnessed to construct a wide array of heterocyclic systems.

The general mechanism involves the attack of a nucleophile on the C1 position of the benzene (B151609) ring, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex. scribd.com Subsequent expulsion of the isopropoxide anion restores aromaticity and yields the substituted product. When binucleophiles (molecules containing two nucleophilic centers) are used, an initial intermolecular SNAr reaction is often followed by an intramolecular cyclization to form the heterocyclic ring.

For instance, reaction with hydrazine (B178648) derivatives can yield N-substituted hydrazines, which are precursors to various nitrogen-containing heterocycles. wikipedia.orgresearchgate.net Similarly, reactions with compounds containing both an amine and a hydroxyl or thiol group can lead to the formation of benzoxazoles and benzothiazoles, respectively, after a cyclization step. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with pyrazolines to create N-aryl pyrazolines serves as a direct precedent for how this compound would function as a building block for N-substituted heterocyles. acs.org

Table 1: Examples of Heterocycle Synthesis via SNAr with 2,4-Dinitrophenyl Scaffolds

| Binucleophile Reactant | Resulting Heterocyclic Core | Reaction Principle |

|---|---|---|

| Hydrazine | N-Aryl Hydrazine | Intermolecular SNAr |

| o-Aminophenol | Benzoxazole derivative | Intermolecular SNAr followed by intramolecular cyclization |

| o-Aminothiophenol | Benzothiazole derivative | Intermolecular SNAr followed by intramolecular cyclization |

Precursor for Optoelectronic Materials

The 2,4-dinitrophenyl moiety possesses significant potential as a component in materials designed for optoelectronic applications. This is due to its powerful electron-accepting character, which arises from the cumulative inductive and resonance effects of the two nitro groups. When this acceptor unit is electronically coupled with an electron-donating group within the same molecule (a "push-pull" system), the resulting chromophore can exhibit substantial intramolecular charge-transfer (ICT) and large second-order nonlinear optical (NLO) properties.

While direct studies on this compound for this purpose are not prominent, the fundamental principles are well-established. The synthesis of such materials would involve replacing the isopropoxy group with a π-conjugated bridge linked to an electron-donor. The resulting D-π-A (Donor-pi-Acceptor) molecule could be engineered to absorb light in the visible or near-infrared regions and to modulate light in optical devices. The high degree of charge polarization in such molecules is a key requirement for applications in electro-optic modulators and frequency doubling.

Table 2: Role of the 2,4-Dinitrophenyl Group in Optoelectronic Design

| Property | Origin | Potential Application |

|---|---|---|

| Strong Electron Acceptor | Two electron-withdrawing nitro groups | Component in D-π-A chromophores |

| Intramolecular Charge-Transfer | Pairing with an electron donor via a π-bridge | Nonlinear optics, frequency conversion |

Design of Supramolecular Architectures

The electron-deficient aromatic ring of this compound makes it an ideal component for the construction of supramolecular assemblies through non-covalent interactions. The primary driving forces for its inclusion in such architectures are π-π stacking and the formation of charge-transfer complexes.

The electron-poor π-system of the dinitrophenyl ring can interact favorably with the π-systems of electron-rich aromatic molecules, such as polycyclic aromatic hydrocarbons (e.g., pyrene) or donor-substituted benzenes. This interaction leads to the formation of stable, colored charge-transfer complexes where the dinitrophenyl unit acts as the π-acceptor. Furthermore, the oxygen atoms of the nitro groups are effective hydrogen bond acceptors, allowing for directional interactions with hydrogen bond donors like phenols, amides, or ureas. These combined interactions can be exploited to design and assemble complex, ordered structures in the solid state (crystal engineering) or in solution, such as catenanes, rotaxanes, and self-assembled capsules.

Scaffold for Ligand Synthesis

The 2,4-dinitrophenyl unit can serve as a versatile scaffold for the synthesis of ligands for coordination chemistry. By leveraging SNAr chemistry, chelating moieties can be readily attached to the aromatic ring. The isopropoxy group can be displaced by nucleophiles that contain donor atoms (N, O, S) positioned to coordinate with a metal center.

For example, reacting this compound with a nucleophile like 2-aminopyridine (B139424) would yield a product that could chelate a metal ion through the pyridine (B92270) nitrogen and the newly installed amino group. The electronic properties of the resulting ligand, and consequently the properties of the metal complex (e.g., its stability, redox potential, and catalytic activity), are significantly influenced by the strongly electron-withdrawing dinitrophenyl backbone. Research on ligands derived from 2,4-dinitrophenylhydrazine (B122626) has demonstrated their ability to form stable octahedral complexes with various transition metals, showcasing the utility of this scaffold in coordination chemistry. researchgate.netnih.gov

Table 3: Strategy for Ligand Synthesis

| Nucleophilic Precursor | Potential Chelating Moiety | Resulting Ligand Type |

|---|---|---|

| 2-Aminopyridine | N-pyridyl, N-amino | Bidentate N,N-donor |

| 2-Ethanolamine | O-hydroxyl, N-amino | Bidentate N,O-donor |

| Salicylaldehyde oxime | O-phenolic, N-oxime | Bidentate N,O-donor |

Role in Cascade and Multicomponent Reactions

In the context of reaction efficiency and molecular complexity, this compound is a suitable candidate for initiating cascade or multicomponent reactions (MCRs). Its high reactivity in SNAr processes allows it to serve as the starting point for a sequence of reactions conducted in a single pot.

A hypothetical cascade reaction could begin with the substitution of the isopropoxy group by a multifunctional nucleophile. The product of this initial SNAr step would contain a new functional group, which is then poised to participate in a subsequent intramolecular transformation, such as a cyclization, rearrangement, or condensation. For example, reaction with an enolate-containing nucleophile could be followed by an intramolecular aldol (B89426) or Claisen condensation.

In a multicomponent reaction, this compound would act as the electrophilic component, reacting with a nucleophile and a third component in a sequential manner to rapidly assemble a complex molecule. The reliability and high yield of the initial SNAr step make the 2,4-dinitrophenyl ether scaffold a robust trigger for such complex and efficient synthetic sequences.

Environmental Fate and Transformation Mechanisms of 2,4 Dinitro 1 Propan 2 Yloxy Benzene

Photochemical Degradation Pathways

Photochemical degradation is anticipated to be a significant transformation pathway for 2,4-Dinitro-1-(propan-2-yloxy)benzene in sunlit environmental compartments. Studies on the analog compound 2,4-dinitroanisole (B92663) (DNAN) have shown that it undergoes rapid photolysis in the presence of sunlight. For instance, the photolytic half-life of DNAN has been reported to be as short as 0.6 to 1.0 days. nih.gov This process is driven by the absorption of UV radiation by the nitroaromatic system, leading to electronically excited states that can undergo various reactions.

The primary photochemical reaction for analogous dinitrophenyl ethers is the cleavage of the ether bond. For this compound, this would lead to the formation of 2,4-dinitrophenol (B41442) (2,4-DNP) and an isopropyl radical. The reaction can be initiated by photo-oxidation, transforming the parent compound into nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻), and 2,4-dinitrophenol. nih.gov

Further degradation of the aromatic ring can occur, although it is a slower process. The major initial phototransformation product of DNAN is 2,4-DNP, which itself is susceptible to further photodegradation. acs.org Research on DNAN within plant tissues has also confirmed that both the parent compound and its metabolites can be photolyzed under simulated sunlight, yielding nitrite. omicsonline.orgnih.gov This suggests that photolysis can be an important degradation mechanism not only in water and soil but also within biological matrices.

Biotransformation and Microbial Degradation Mechanisms

The biotransformation of this compound is expected to proceed through several microbial pathways, with outcomes highly dependent on the availability of oxygen. Both aerobic and anaerobic degradation routes have been extensively documented for analogous dinitroaromatic compounds.

Under aerobic conditions , the primary pathway for DNAN degradation involves an initial hydrolytic cleavage of the ether bond. researchgate.netnih.gov A key bacterium, Nocardioides sp. strain JS1661, has been shown to utilize DNAN as its sole source of carbon and energy by first hydrolyzing it to 2,4-dinitrophenol (2,4-DNP) and methanol. researchgate.net It is highly probable that a similar enzymatic O-dealkylation would occur for this compound, yielding 2,4-DNP and propan-2-ol. The resulting 2,4-DNP can then be further degraded by other microorganisms, such as Rhodococcus imtechensis, via the formation of a hydride-Meisenheimer complex, leading to the release of nitrite and eventual mineralization. nih.gov This metabolic cooperation between different bacterial strains can lead to the complete degradation of the parent compound. nih.gov

Under anaerobic conditions , the degradation pathway shifts from ether cleavage to the reduction of the highly electrophilic nitro groups. This is a common fate for nitroaromatic compounds in anoxic environments like sediments and groundwater. acs.org For DNAN, anaerobic biotransformation leads to the sequential reduction of the nitro groups, forming intermediates such as 2-methoxy-5-nitroaniline (B165355) (from reduction of the ortho-nitro group) and 4-methoxy-3-nitroaniline (B184566) (from reduction of the para-nitro group). acs.org Further reduction yields the fully reduced product, 2,4-diaminoanisole. acs.org Similarly, for 2,4-dinitrotoluene (B133949) (DNT), anaerobic bacteria like Clostridium acetobutylicum reduce the nitro groups to form aminonitrotoluenes and ultimately 2,4-diaminotoluene. cswab.orgresearchgate.net Therefore, the anaerobic biotransformation of this compound would predictably yield 2-(propan-2-yloxy)-5-nitroaniline, 4-(propan-2-yloxy)-3-nitroaniline, and finally 2,4-diamino-1-(propan-2-yloxy)benzene.

| Condition | Primary Mechanism | Key Intermediates (by analogy) | Final Products (by analogy) | Reference Microorganisms (from analogs) |

| Aerobic | O-Dealkylation (Hydrolysis) | 2,4-Dinitrophenol, Propan-2-ol | CO₂, H₂O, Nitrite | Nocardioides sp., Rhodococcus imtechensis |

| Anaerobic | Nitro-group Reduction | 2-(propan-2-yloxy)-5-nitroaniline, 4-(propan-2-yloxy)-3-nitroaniline | 2,4-Diamino-1-(propan-2-yloxy)benzene | Clostridium acetobutylicum, Geobacter metallireducens |

Hydrolytic and Solvolytic Transformation Kinetics

Chemical hydrolysis is another important abiotic degradation pathway for this compound, particularly in aqueous environments. The presence of two strong electron-withdrawing nitro groups on the benzene (B151609) ring activates the carbon atom attached to the ether oxygen for nucleophilic attack.

Studies on the hydrolysis of various ethers of 2,4-dinitrophenol in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water have shown that the reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com In this mechanism, a nucleophile (such as a hydroxide (B78521) ion, OH⁻) attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (the propan-2-yloxy group in this case) is eliminated, resulting in the formation of 2,4-dinitrophenol. mdpi.com

The rate of hydrolysis is dependent on factors such as pH, temperature, and solvent composition. The reaction kinetics for the hydrolysis of analogous 2,4-dinitrophenyl ethers with potassium hydroxide were found to be first order with respect to both the ether and the hydroxide ion concentration. mdpi.com While the specific rate constants for this compound are not available, the reactivity is expected to be significant under alkaline conditions. The structure of the alkyl group in similar ethers (e.g., allyl vs. n-butyl) has been shown to have a minor effect on the reaction rate, suggesting that the electronic activation by the dinitro-substituted ring is the dominant factor. mdpi.com

Identification of Environmental Transformation Products

Based on the degradation pathways discussed above, a range of transformation products for this compound can be predicted. These products are derived from photochemical, biological, and hydrolytic processes.

The principal transformation products expected in the environment are:

2,4-Dinitrophenol (2,4-DNP): Formed via photochemical cleavage or hydrolytic (both chemical and enzymatic) cleavage of the ether bond. This is expected to be a major and early-stage transformation product under many conditions. nih.govresearchgate.netmdpi.com

2-(propan-2-yloxy)-5-nitroaniline: Formed by the selective microbial reduction of the ortho-nitro group under anaerobic conditions.

4-(propan-2-yloxy)-3-nitroaniline: Formed by the selective microbial reduction of the para-nitro group under anaerobic conditions.

2,4-Diamino-1-(propan-2-yloxy)benzene: The final product of anaerobic nitro-reduction.

Nitrite (NO₂⁻) and Nitrate (NO₃⁻): Released during aerobic biodegradation following the initial formation of 2,4-DNP and subsequent ring cleavage. researchgate.net Also formed during photolysis. nih.gov

Propan-2-ol: Released concurrently with 2,4-DNP during the hydrolytic cleavage of the ether bond.

| Transformation Pathway | Predicted Transformation Products |

| Photochemical Degradation | 2,4-Dinitrophenol, Nitrite, Nitrate |

| Aerobic Biodegradation | 2,4-Dinitrophenol, Propan-2-ol, Nitrite |

| Anaerobic Biodegradation | 2-(propan-2-yloxy)-5-nitroaniline, 4-(propan-2-yloxy)-3-nitroaniline, 2,4-Diamino-1-(propan-2-yloxy)benzene |

| Chemical Hydrolysis | 2,4-Dinitrophenol, Propan-2-ol |

Computational Modeling of Environmental Reactivity

Computational modeling provides valuable tools for predicting the environmental fate and reactivity of chemicals when experimental data is scarce. For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict properties like toxicity, mutagenicity, and biodegradability. cswab.orgnih.gov

These models correlate a compound's chemical structure with its activity using calculated molecular descriptors. For the environmental reactivity of a compound like this compound, key descriptors would include:

Hydrophobicity (logP): This parameter influences the compound's partitioning between water and organic matrices like soil organic carbon and biological membranes, affecting its bioavailability and susceptibility to microbial attack.

Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is a critical descriptor for nitroaromatic compounds. A lower E_LUMO indicates a higher susceptibility to reduction, which is the primary anaerobic degradation pathway. nih.gov The strong electron-withdrawing nature of the two nitro groups gives this compound a low E_LUMO, predicting that it will be readily reduced under anoxic conditions.

Steric Factors: The size and shape of the molecule, including the bulky propan-2-yloxy group, can influence how it fits into the active sites of degradative enzymes, potentially affecting the rate of biotransformation.

Computational chemistry methods, such as Density Functional Theory (DFT), can also be used to model reaction mechanisms and predict the stability of intermediates like the Meisenheimer complex formed during hydrolysis. nih.gov Such models can help to elucidate the most likely degradation pathways and predict reaction kinetics, providing a theoretical framework to support the extrapolated findings from analogous compounds. nih.gov Web servers like BioTransformer can also be used to predict metabolic transformation products based on knowledge-based rules and machine learning algorithms, offering another in silico tool to forecast the environmental fate of the compound. biotransformer.ca

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dinitro 1 Propan 2 Yloxy Benzene

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Photo Diode Array)

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a powerful and widely used technique for the separation and quantification of nitroaromatic compounds like 2,4-Dinitro-1-(propan-2-yloxy)benzene. semanticscholar.orgwur.nl The PDA detector provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. sci-hub.seuvison.comresearchgate.net

A typical reversed-phase HPLC method can be developed for this purpose. The separation is achieved on a C18 column, where the compound is eluted using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.com The gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve good resolution from potential impurities. mdpi.com The PDA detector can be set to monitor the absorbance at the maximum wavelength (λmax) of this compound, ensuring high sensitivity. mdpi.com Furthermore, the full UV-Vis spectrum from the PDA detector can be compared with a reference standard to confirm the identity of the peak. semanticscholar.org

Table 1: Illustrative HPLC-PDA Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA, 200-400 nm (Quantification at λmax) |

| Injection Volume | 10 µL |

| Retention Time | Approx. 6.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. amazonaws.com For the analysis of this compound, it is particularly useful for identifying and quantifying trace-level impurities that may be more volatile than the parent compound. nih.govmdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling definitive identification. scholaris.ca

The development of a GC-MS method would involve optimizing the temperature program of the GC oven to ensure good separation of the analyte from other components. fda.gov The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte. chromatographyonline.com

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-400 m/z |

| Expected Retention Time | Approx. 12.8 min |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is advantageous due to its high efficiency, short analysis time, and minimal sample and reagent consumption. nih.govwhitman.edu For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration to form micelles, which act as a pseudo-stationary phase to facilitate the separation of neutral analytes. whitman.edu

The separation in MEKC is based on the partitioning of the analyte between the aqueous buffer and the micelles. nih.gov Method development involves optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation. sciex.com

Table 3: Exemplary Capillary Electrophoresis (MEKC) Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length (50 cm to detector) |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV, 214 nm |

| Expected Migration Time | Approx. 8.2 min |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. nih.govemerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk For the quantitative analysis of this compound, a certified internal standard with a known purity is added to a precisely weighed amount of the sample. eppltd.com

By comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard, the purity or concentration of this compound can be accurately calculated. ox.ac.ukresearchgate.net Key considerations for accurate qNMR include ensuring complete dissolution of both the sample and the internal standard, selecting appropriate non-overlapping signals for integration, and allowing for complete spin-lattice relaxation (T1) of the nuclei between scans. emerypharma.com

Table 4: Illustrative qNMR Experimental Parameters

| Parameter | Specification |

|---|---|

| Spectrometer | 400 MHz |

| Solvent | Chloroform-d (CDCl3) |

| Internal Standard | Maleic Anhydride |

| Analyte Signal | Methine proton of the propan-2-yloxy group (septet, ~4.8 ppm) |

| Standard Signal | Olefinic protons of Maleic Anhydride (singlet, ~7.1 ppm) |

| Relaxation Delay (d1) | 30 s (≥ 5 x longest T1) |

| Pulse Angle | 90° |

| Number of Scans | 16 |

Validation Parameters in Analytical Method Development

The validation of an analytical method is essential to ensure its suitability for its intended purpose. mdpi.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, sensitivity, accuracy, and precision. mdpi.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. redalyc.org In HPLC, this is often demonstrated by peak purity analysis using a PDA detector, and in GC-MS by the uniqueness of the mass spectrum.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). researchgate.net The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. skcltd.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. skcltd.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). redalyc.org

Table 5: Typical Validation Parameter Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention/migration time of the analyte. Peak purity index > 0.995. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOQ Precision (% RSD) | ≤ 10% |

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis Strategies

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern organic and medicinal chemistry. While 2,4-Dinitro-1-(propan-2-yloxy)benzene is not inherently chiral, future research could focus on developing synthetic strategies that introduce chirality, for instance, by modifying the isopropoxy group or by using the molecule as a precursor in a stereoselective reaction.

A primary area of investigation would be the development of catalytic asymmetric nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net Organocatalysis, in particular, has emerged as a powerful tool for creating chiral molecules without the need for metal catalysts. nih.govwikipedia.org Future studies could explore the use of chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, to mediate the reaction between 2,4-dinitrochlorobenzene and isopropanol (B130326). greyhoundchrom.com These catalysts can create a chiral environment around the reaction center, potentially leading to an enantioselective synthesis if a prochiral nucleophile is used or if the reaction creates a chiral center elsewhere in the molecule.

Another promising approach involves the use of chiral phase-transfer catalysts. mdpi.com These catalysts can transport the isopropyl oxide nucleophile from an aqueous or solid phase to an organic phase containing the dinitrobenzene substrate, with the chiral catalyst directing the approach of the nucleophile to produce a specific stereoisomer. Research in this area would focus on designing and screening novel carbohydrate-based crown ethers or other chiral macrocycles that can effectively complex with the nucleophile and induce high levels of enantioselectivity. mdpi.com

Finally, the use of chiral auxiliaries remains a robust strategy in asymmetric synthesis. york.ac.uk A chiral auxiliary could be temporarily attached to the isopropanol nucleophile. After the SNAr reaction, the auxiliary would be removed, leaving behind a chiral derivative of the target molecule. While less atom-economical than catalytic methods, this approach often provides high levels of stereocontrol and can be invaluable for accessing specific, enantiomerically pure compounds for further synthetic applications.

| Strategy | Description | Potential Catalysts/Auxiliaries | Key Research Focus |

| Asymmetric Organocatalysis | Use of a small, chiral organic molecule to catalyze the reaction enantioselectively. wikipedia.org | Proline derivatives, Cinchona alkaloids, Chiral secondary amines. greyhoundchrom.com | Catalyst design, reaction optimization, mechanistic understanding. |

| Chiral Phase-Transfer Catalysis | A chiral catalyst facilitates the transfer of the nucleophile between phases to control stereochemistry. wikipedia.org | Chiral crown ethers, Quaternary ammonium (B1175870) salts derived from natural products. mdpi.com | Synthesis of new catalysts, study of catalyst-substrate interactions. |

| Chiral Auxiliaries | A removable chiral group is temporarily attached to a reactant to direct the stereochemical outcome. york.ac.uk | Evans auxiliaries, chiral alcohols. | Development of efficient auxiliary attachment/removal protocols, recycling of the auxiliary. |

Integration into Advanced Functional Materials

The distinct electronic properties of this compound make it a candidate for integration into advanced functional materials. The two electron-withdrawing nitro groups significantly lower the electron density of the benzene (B151609) ring, a feature that can be exploited in several classes of materials. nih.gov

Energetic Materials: Nitroaromatic compounds are foundational components of many energetic materials due to the high energy released upon decomposition. chemrxiv.org Future research could investigate the properties of this compound as a potential melt-castable explosive or as an energetic plasticizer in composite propellants. researchgate.net The isopropoxy group could serve to lower the melting point and modify the sensitivity compared to analogous compounds like 2,4-dinitrotoluene (B133949) (DNT), potentially leading to safer or more easily processable formulations. researchgate.net Research would involve synthesizing the compound in sufficient quantities for thermal analysis (DSC/TGA), sensitivity testing, and performance calculations. researchgate.netrsc.org

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer characteristics of molecules with electron-donating and electron-withdrawing groups can lead to large second- or third-order nonlinear optical responses. While the isopropoxy group is a modest electron donor, the powerful dinitro substitution creates a strong dipole. Future work could explore incorporating this molecule into polymer matrices or crystal engineering efforts to create non-centrosymmetric materials for applications in optoelectronics and photonics. researchgate.netnih.gov

Polymer Science: The 2,4-dinitrophenyl ether moiety can be incorporated into polymers. scirp.orgscirp.org Research could focus on synthesizing monomers derived from this compound for polymerization, or using the compound itself as an additive to modify the properties of existing polymers. The reactivity of the aromatic ring towards nucleophiles also allows for post-polymerization modification, where the dinitrophenyl group could be attached to a polymer backbone to introduce specific electronic or thermal properties. scirp.org

| Material Class | Potential Application | Key Molecular Feature | Future Research Direction |

| Energetic Materials | Melt-castable explosives, plasticizers. researchgate.net | High density, positive oxygen balance contribution from nitro groups. | Thermal stability analysis, impact/friction sensitivity testing, detonation property calculation. researchgate.net |

| Nonlinear Optical (NLO) Materials | Frequency doubling, optical switching. | Large molecular hyperpolarizability due to push-pull electronic structure. researchgate.net | Synthesis of high-purity single crystals, measurement of NLO coefficients. |

| Advanced Polymers | High-performance polymers, functional additives. | Reactive aromatic ring, thermal stability. | Monomer synthesis and polymerization, polymer functionalization studies. scirp.org |

Mechanistic Studies of Novel Reactions

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to its chemistry and presents numerous opportunities for future mechanistic investigations.

A key area of study will be detailed kinetic analyses of substitution reactions where the isopropoxy group acts as the leaving group. By reacting the compound with a range of nucleophiles (e.g., amines, thiolates) and systematically varying reaction conditions, researchers can elucidate the reaction mechanism. acs.orgacs.orgrsc.org Such studies would determine whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted pathway. researchgate.netspringernature.com The steric bulk of the isopropyl group, compared to smaller methoxy (B1213986) or ethoxy groups, may have a significant impact on the rates of both the formation of the intermediate and the departure of the leaving group.

Conversely, mechanistic studies on the formation of the compound itself, typically from 1-chloro- or 1-fluoro-2,4-dinitrobenzene (B121222) and isopropoxide, are also warranted. Investigating the kinetics of this formation reaction in different solvents can provide fundamental insights into solvent effects on SNAr reactions. researchgate.net

Advanced spectroscopic techniques, such as low-temperature NMR, could be employed to directly observe and characterize the anionic Meisenheimer complexes formed as intermediates during these substitution reactions. scirp.org Understanding the stability and structure of these intermediates is crucial for a complete picture of the reaction pathway.

| Research Area | Techniques | Objective |

| Kinetic Analysis | UV-Vis Spectrophotometry, Stopped-flow kinetics, NMR monitoring. | Determine rate laws, activation parameters, and substituent effects. acs.orgrsc.org |

| Intermediate Trapping | Low-temperature NMR, Mass Spectrometry. | Directly observe and characterize Meisenheimer complexes. scirp.org |

| Solvent Effect Studies | Kinetic studies in a range of protic and aprotic solvents. | Elucidate the role of the solvent in stabilizing intermediates and transition states. researchgate.net |

Advanced Computational Methodologies for Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methodologies can provide deep insights into its structure, properties, and reactivity.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties. Future studies will likely focus on:

Geometric and Electronic Structure: Optimizing the molecular geometry to predict bond lengths and angles. Calculating the distribution of electron density and molecular orbitals (HOMO/LUMO) can help explain the molecule's reactivity and spectroscopic properties. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reaction Mechanisms: Mapping the potential energy surfaces for SNAr reactions to calculate activation barriers and reaction energies, helping to distinguish between stepwise and concerted mechanisms and predict the stability of Meisenheimer intermediates. acs.org

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between molecular structures and their physical or chemical properties. researchgate.net For this compound, QSPR could be used to predict properties relevant to its potential applications, such as:

Melting point and boiling point.

Solubility in various solvents.

If considered as an energetic material, properties like density, heat of formation, and impact sensitivity could be predicted by comparing it to a database of known nitroaromatic compounds. chemrxiv.orgrsc.org

These computational approaches can significantly accelerate research by allowing for the virtual screening of reaction conditions and the prediction of material properties before undertaking extensive and resource-intensive laboratory work. acs.org

| Methodology | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data, reaction pathways, activation energies. nih.gov | Provides fundamental understanding of reactivity; aids in spectral assignment; guides synthetic efforts. |

| Ab Initio Molecular Dynamics | Behavior of the molecule at finite temperatures; simulation of reaction dynamics. | Predicts thermal stability and decomposition pathways. |

| QSPR / Machine Learning | Melting point, solubility, density, energetic performance (e.g., detonation velocity, sensitivity). researchgate.netchemrxiv.org | Accelerates material design by enabling rapid screening of derivatives for desired properties. |

Sustainable and Circular Chemistry Initiatives

As the chemical industry moves towards more environmentally responsible practices, future research on this compound must incorporate the principles of green and circular chemistry. dkshdiscover.com

Green Synthesis: The traditional synthesis of nitroaromatics often involves harsh conditions and the use of strong acids, leading to significant waste. nih.gov Future research should focus on developing greener synthetic routes. This could include:

Catalytic Nitration: Investigating solid acid catalysts or other heterogeneous catalysts to perform the nitration of 1-(propan-2-yloxy)benzene, which would be a safer and more selective alternative to mixed-acid nitration. organic-chemistry.org

Greener Solvents: Exploring the use of water, supercritical CO₂, or ionic liquids as reaction media to replace volatile organic solvents in the synthesis of the ether linkage via SNAr. labinsights.nlroyalsocietypublishing.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption, which is a key principle of green chemistry. researchgate.net

Circular Economy: The concept of a circular economy aims to eliminate waste by designing products and processes where materials can be reused, recycled, or biodegraded. nih.govwhiterose.ac.uk For a specialty chemical like this compound, research could focus on:

Design for Degradation: Investigating the environmental fate and biodegradability of the compound. If it is persistent, research could aim to introduce functional groups that facilitate its breakdown after its useful life.

Chemical Recycling: Developing processes to chemically break down materials containing this compound back into valuable precursors. For example, the reduction of the nitro groups to amines yields aromatic diamines, which are important monomers for high-performance polymers. mdpi.com

Waste Valorization: Exploring the use of biomass-derived isopropanol as a renewable feedstock for the synthesis, thereby reducing the reliance on fossil fuels. whiterose.ac.uk

By integrating these sustainable principles at the earliest stages of research and development, the future applications of this compound can be aligned with the goals of a safer and more sustainable chemical industry. researchgate.net

| Initiative | Approach | Potential Benefit |

| Green Synthesis | Use of solid catalysts, green solvents, microwave heating. labinsights.nlresearchgate.net | Reduced waste, lower energy consumption, improved safety. |

| Design for Degradation | Biodegradability studies, functional group modification. | Minimized environmental persistence and ecotoxicity. |